molecular formula C23H26N2O4 B14110444 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B14110444
M. Wt: 394.5 g/mol
InChI Key: NOHSMVXAJOQMPE-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C23H24N4O4 and a molecular weight of 420.472 g/mol . This compound is characterized by its unique structure, which includes a quinoline core, a butoxy group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and an appropriate leaving group, such as a halide.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the quinoline core can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the quinoline and benzamide moieties can be reduced to form alcohols or amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group and base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties, although further research is needed to confirm these effects.

    Medicine: Its structure suggests potential as a pharmaceutical intermediate or lead compound for drug development.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, while the benzamide moiety could influence binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the butoxy group, methoxy group, and benzamide moiety in a single molecule provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

4-butoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H26N2O4/c1-3-4-13-29-19-8-5-16(6-9-19)22(26)24-12-11-18-14-17-7-10-20(28-2)15-21(17)25-23(18)27/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

NOHSMVXAJOQMPE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O

Origin of Product

United States

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